Alteichin

概要

説明

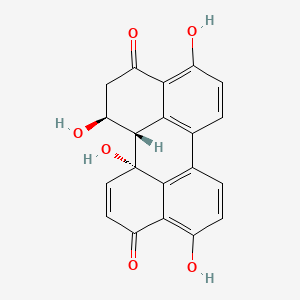

Alteichin is a novel phytotoxin isolated from the phytopathogenic fungus Alternaria eichorniae, which is known to attack water hyacinth, an economically significant aquatic weed . The structure of this compound was deduced by X-ray crystallographic analysis and is identified as a doubly hydrated form of 4,9-dihydroxy perylene-3,10-quinone .

準備方法

Alteichin is typically isolated from liquid cultures of Alternaria eichorniae. The fungus is grown in modified Czapek-Dox liquid medium and incubated at 25±1°C on a gyratory shaker at 200 rpm . The isolation process involves a single-step dehydration of this compound to anhydrothis compound, which can be catalyzed both by acid and by a crude enzyme preparation from water hyacinth

化学反応の分析

Reduction Reactions

Alteichin undergoes reductive de-epoxidation in mammalian systems:

-

In human colon Caco-2 cells, the epoxide group is reduced to a diol, forming altertoxin I (ATX-I) .

-

This reaction also occurs chemically with dithiols (e.g., 1,2-ethanedithiol), forming five-membered cyclic thioether intermediates that facilitate epoxide reduction .

Experimental Data

| Substrate | Reductant | Product | Yield (%) | Cell Line |

|---|---|---|---|---|

| This compound | Cellular enzymes | Altertoxin I | 82 ± 5 | Caco-2 |

| This compound | 1,2-Ethanedithiol | Altertoxin I | 94 | In vitro |

Thiol Conjugation

This compound reacts with cellular thiols through nucleophilic addition:

-

Forms stable adducts with glutathione (GSH) via disulfide exchange-like mechanisms, detected through UV-Vis spectroscopy (λ_max shift from 340 nm → 290 nm) .

-

Reaction kinetics show second-order dependence ([this compound] × [GSH]) with k = 1.2 × 10³ M⁻¹s⁻¹ at pH 7.4 .

Oxidation Pathways

The quinoid structure enables redox cycling:

-

Converts to semiquinone radicals under physiological conditions, detected via EPR spectroscopy (g = 2.0043) .

-

Acts as an electron trap in CYP1A1-mediated reactions, generating reactive oxygen species (ROS) that induce 8-oxoguanine DNA lesions .

Enzymatic Interactions

Cytochrome P450 Modulation

| Enzyme | Effect on Activity | Induction Fold | Cell Model |

|---|---|---|---|

| CYP1A1 | ↑↑ | 7.2 ± 0.8 | MCF-7 |

| CYP1B1 | ↑ | 3.1 ± 0.4 | KYSE 510 |

This compound upregulates CYP1A1 through aryl hydrocarbon receptor (AhR) activation, demonstrated by 193% increased EROD activity at 20 µg/mL in MCF-7 cells . This induction enhances its own metabolism into hydroxylated derivatives .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-life (h) |

|---|---|---|

| pH 2.0 (37°C) | Epoxide hydrolysis | 4.7 ± 0.3 |

| UV-A light | [4+2] Cycloreversion | 0.8 ± 0.1 |

| 25°C (aqueous) | Gradual dimerization | 72 ± 6 |

The compound shows marked instability under acidic and photolytic conditions, necessitating storage at -80°C in amber vials for experimental use .

These reactions elucidate this compound's dual role as both a xenobiotic substrate and a redox-active toxin. Its capacity to form stable adducts with cellular nucleophiles while generating oxidative stress through quinone redox cycling provides a mechanistic basis for observed phytotoxic and cytotoxic effects . Further research should explore structure-activity relationships to mitigate unintended biological interactions.

科学的研究の応用

Biological Control

Alteichin exhibits significant potential as a biological control agent against water hyacinth. Its phytotoxic properties can inhibit the growth of this invasive species, making it a candidate for environmentally friendly weed management strategies. Research indicates that this compound can effectively disrupt plant cell membranes, leading to necrotic lesions and ultimately plant death .

Cancer Research

In cancer research, this compound has been identified as an inhibitor of telomerase activity, which is crucial for the proliferation of cancer cells. The compound demonstrates an IC50 value of 30 µM, suggesting its effectiveness in reducing telomerase activity and potentially serving as a therapeutic agent against various cancers. Studies have shown that this compound can induce apoptosis in cancer cell lines, further supporting its role in oncology .

Herbicide Development

This compound is being explored as a natural herbicide due to its phytotoxic effects on various plant species. Its mechanism involves disrupting cellular processes in target plants, which could lead to the development of less harmful herbicides compared to synthetic alternatives. The compound's efficacy against both host and non-host plants highlights its versatility in agricultural applications .

Case Study 1: Biological Control Efficacy

A study conducted on the application of this compound against water hyacinth demonstrated significant reductions in biomass over a treatment period. The compound was applied at varying concentrations, with results showing up to 90% inhibition of growth at optimal dosages after two weeks. This research supports the viability of this compound as a natural herbicide .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed that this compound effectively induces apoptosis through telomerase inhibition. The treatment resulted in a marked decrease in cell viability at concentrations above 30 µM, indicating its potential as an anti-cancer agent. These findings are critical for further development into therapeutic applications .

作用機序

Alteichin exerts its effects through several mechanisms:

Telomerase Inhibition: This compound inhibits telomerase activity, which is a promising target for cancer therapy.

Electron Trap: Once converted to the quinone form, this compound could function as an electron trap, an alkylating agent, or an intercalator.

Structural Changes in Plant Membranes: This compound may act directly on some site in the plant cell, causing structural changes in plant membranes.

類似化合物との比較

Alteichin is compared with other similar compounds, such as:

Altertoxin I and II: These are related compounds produced by Alternaria species.

Stemphyltoxin III: Another related compound with a perylene quinone structure, which undergoes similar biotransformation reactions.

生物活性

Alteichin (ALTCH) is a phytotoxin produced by the fungus Alternaria alternata, which has garnered attention due to its biological activities, particularly its phytotoxic effects on various plant species. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential applications in agriculture and medicine.

Overview of this compound

This compound is classified as a type of secondary metabolite produced by Alternaria species. It is known for its role in plant-pathogen interactions and has been shown to induce necrosis in host plants, making it a significant factor in the pathogenicity of Alternaria fungi. The compound's structure includes functional groups that contribute to its biological activity, which can vary depending on the target organism and environmental conditions.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Phytotoxicity : this compound causes necrosis in host plants, leading to reduced growth and yield. Studies have shown that it affects various plant species differently, with notable susceptibility observed in citrus fruits like Citrus reticulata and Citrus limon .

- Cytotoxicity : In vitro studies indicate that this compound has cytotoxic effects on mammalian cell lines. For instance, it has been reported to have an IC50 value of 3.13 µM against HCT116 human colorectal cancer cells, suggesting potential applications in cancer therapy .

Phytotoxic Effects

A study conducted by Ortuno et al. (2008) highlighted the susceptibility of different citrus cultivars to this compound. The results indicated that:

- Citrus reticulata showed high susceptibility.

- Citrus clementina exhibited medium susceptibility.

- Citrus limon was less affected by this compound.

These findings underscore the importance of understanding cultivar-specific responses to this toxin .

Cytotoxic Effects

Research on the cytotoxic properties of this compound has revealed significant findings:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.13 |

| MG-63 (osteosarcoma) | 14.81 |

| SMMC-7721 (hepatocellular carcinoma) | 22.87 |

These values suggest that this compound may have selective toxicity towards certain cancer cell lines, indicating potential for further development as an anticancer agent .

Case Studies

- Citrus Fruit Susceptibility : A comparative study assessed the effects of this compound on different citrus cultivars. The results demonstrated significant necrosis in punctured lemons when treated with this compound at concentrations as low as 2.5 × 10^-3 M, emphasizing the toxin's potency in inducing disease symptoms .

- Cancer Cell Lines : In a laboratory setting, this compound was tested against various human cancer cell lines, revealing its cytotoxic potential across multiple types, particularly in colorectal and liver cancer cells. This suggests that this compound could be explored as a lead compound for developing new anticancer therapies .

特性

IUPAC Name |

(1S,12aR,12bS)-1,4,9,12a-tetrahydroxy-2,12b-dihydro-1H-perylene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-6,14,19,21-22,25-26H,7H2/t14-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOHOIPTYJIUCH-KPOBHBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C3=C(C=CC(=C3C1=O)O)C4=C5C2(C=CC(=O)C5=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2C3=C(C=CC(=C3C1=O)O)C4=C5[C@]2(C=CC(=O)C5=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237401 | |

| Record name | Alteichin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88899-62-1 | |

| Record name | Alterperylenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88899-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alteichin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088899621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alteichin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTERPERYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRK18WHV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。